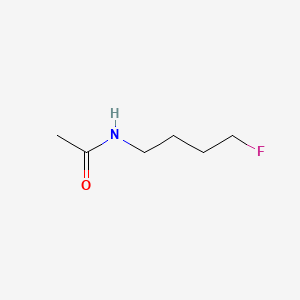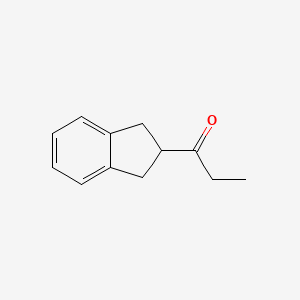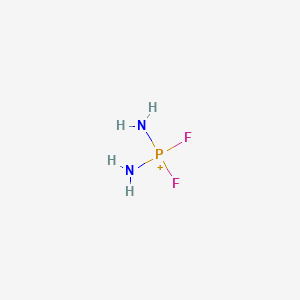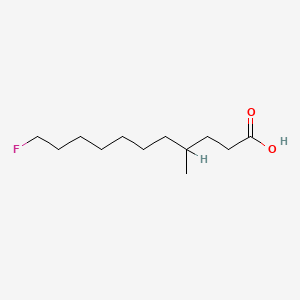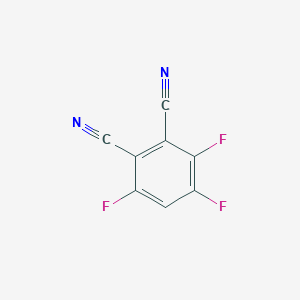
3,4,6-Trifluorophthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trifluorophthalonitrile is an organic compound with the molecular formula C8H2F3N It is a derivative of phthalonitrile, where three of the hydrogen atoms on the benzene ring are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4,6-Trifluorophthalonitrile can be synthesized from 3,4,5,6-tetrachlorophthalonitrile through a process of reductive dechlorination. This involves the sequential removal of chlorine atoms and their replacement with fluorine atoms . The reaction typically requires the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps for purification and isolation of the final product, such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trifluorophthalonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used for nucleophilic substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for the reduction of the nitrile group.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of fluorinated derivatives with different functional groups.
Reduction: Formation of 3,4,6-trifluoroaniline.
Oxidation: Formation of carboxylic acid derivatives.
Applications De Recherche Scientifique
3,4,6-Trifluorophthalonitrile has several applications in scientific research:
Materials Science: Used in the synthesis of fluorinated polymers and advanced materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Investigated for its potential use in drug development due to its ability to interact with biological targets and modify pharmacokinetic properties.
Chemical Sensors: Utilized in the development of sensors for detecting specific analytes due to its unique electronic properties.
Catalysis: Employed as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
Mécanisme D'action
The mechanism of action of 3,4,6-Trifluorophthalonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electron-withdrawing group due to the presence of fluorine atoms, which can influence the reactivity and stability of the molecule. This property is particularly useful in modifying the activity of enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5,6-Tetrafluorophthalonitrile: A similar compound with four fluorine atoms on the benzene ring.
3,4-Difluorophthalonitrile: A compound with two fluorine atoms on the benzene ring.
3,5,6-Trifluorophthalonitrile: A compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
3,4,6-Trifluorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required, such as in the design of advanced materials and pharmaceuticals .
Propriétés
Numéro CAS |
69173-87-1 |
|---|---|
Formule moléculaire |
C8HF3N2 |
Poids moléculaire |
182.10 g/mol |
Nom IUPAC |
3,4,6-trifluorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HF3N2/c9-6-1-7(10)8(11)5(3-13)4(6)2-12/h1H |
Clé InChI |
UCEMIYHYJURQLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1F)F)C#N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Acetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13420636.png)
![Ethyl 3-[2-fluoro-6-(trifluoromethyl)phenyl]propanoate](/img/structure/B13420640.png)
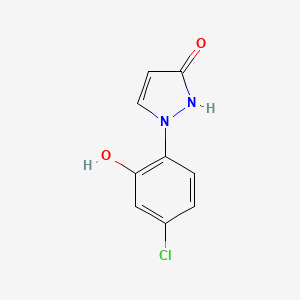
![5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2H-indol-2-one](/img/structure/B13420648.png)
![N-[(2S,3R,4R,6R)-5-[(2S,3R,5S,6R)-4-[(2R,5S,6R)-3-acetamido-4-[(3R,4R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4S,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13420656.png)
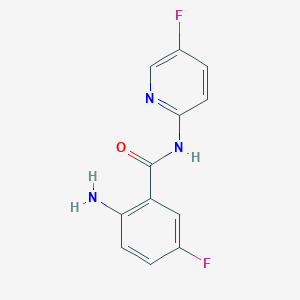

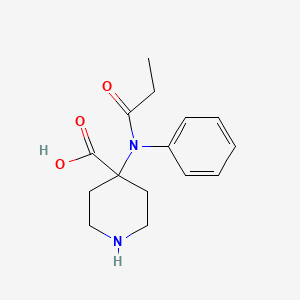
![benzyl 4-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B13420684.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13420686.png)
